

(S)-(+)-N-3-Benzylnirvanol discovery and development history

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An In-depth Technical Guide on **(S)-(+)-N-3-BenzyInirvanol**: Discovery, Development, and Application as a Selective CYP2C19 Inhibitor

Introduction

(S)-(+)-N-3-Benzylnirvanol, a derivative of the hydantoin class of compounds, has been identified not as an anticonvulsant, but as a potent and highly selective in vitro inhibitor of the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] Hydantoin derivatives have historically been explored for their anticonvulsant properties, with phenytoin being a prominent example.[3][4] However, the development of (S)-(+)-N-3-Benzylnirvanol has taken a different trajectory, establishing it as a critical chemical tool for researchers in drug metabolism and pharmacokinetics. Its significance lies in its ability to selectively inhibit CYP2C19, an enzyme known for its polymorphic nature and role in the metabolism of numerous clinically important drugs.[5] This guide provides a comprehensive overview of the discovery, development, and experimental application of (S)-(+)-N-3-Benzylnirvanol as a selective CYP2C19 inhibitor.

Discovery and Development History

The development of **(S)-(+)-N-3-Benzylnirvanol** arose from the need for highly potent and selective inhibitors for specific cytochrome P450 isoforms to facilitate in vitro drug metabolism studies.[1][6] Prior to its development, truly selective inhibitors for CYP2C19 were not readily available, complicating the process of reaction phenotyping for new chemical entities.[1][2]



In 2002, a study focused on synthesizing N-3-benzyl derivatives of nirvanol and phenobarbital led to the identification of (+)-N-3-benzyl-nirvanol as a highly potent and competitive inhibitor of recombinant CYP2C19.[1][6] The synthesis involved the chromatographic resolution of the (+)-and (-)-enantiomers.[1][2] Subsequent studies confirmed its high selectivity for CYP2C19 over other major human liver P450 isoforms, solidifying its utility as a reliable in vitro tool.[7][8] Further research has continued to validate its use as a positive control inhibitor in CYP inhibition screening assays.[7]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of **(S)-(+)-N-3-Benzylnirvanol** against various cytochrome P450 isoforms has been quantitatively characterized. The following table summarizes the key inhibition constants (Ki) and IC50 values reported in the literature.



CYP Isoform	Test System	Substrate	Inhibition Parameter	Value (nM)	Reference
CYP2C19	Recombinant CYP2C19	(S)- Mephenytoin 4'- hydroxylase	Ki	250	[1][2]
CYP2C19	Human Liver Preparations	(S)- Mephenytoin 4'- hydroxylase	Ki	210 - 280	[1][2]
CYP2C19	Human Liver Microsomes	(S)- Mephenytoin 4'- hydroxylation	IC50	414	[7]
CYP2C19	Recombinant CYP2C19	(S)- Mephenytoin 4'- hydroxylation	IC50	161	[7]
CYP2B6	Not Specified	Not Specified	IC50	58,000	[8][9]
CYP1A2	cDNA- expressed P450	Not Specified	% Inhibition at 1 μM	< 16%	[1][2]
CYP2A6	cDNA- expressed P450	Not Specified	% Inhibition at 1 μM	< 16%	[1][2]
CYP2C8	cDNA- expressed P450	Not Specified	% Inhibition at 1 μM	< 16%	[1][2]
CYP2C9	cDNA- expressed P450	Not Specified	% Inhibition at 1 μM	< 16%	[1][2]



CYP2D6	cDNA- expressed P450	Not Specified	% Inhibition at 1 μM	< 16%	[1][2]
CYP2E1	cDNA- expressed P450	Not Specified	% Inhibition at 1 μM	< 16%	[1][2]
CYP3A4	cDNA- expressed P450	Not Specified	% Inhibition at 1 μM	< 16%	[1][2]

Experimental Protocols Synthesis of N-3-Benzyl Derivatives of Nirvanol

While the precise, step-by-step synthesis protocol for **(S)-(+)-N-3-Benzylnirvanol** is proprietary to the original researchers and manufacturers, the general approach can be inferred from the literature on hydantoin derivatives and related compounds. The synthesis of N-benzyl-3-pyrrolidinone, for instance, involves steps like addition, substitution, Dieckmann cyclization, and hydrolytic decarboxylation.[10] For N-3-benzyl derivatives of nirvanol, a key step is the benzylation of the nirvanol scaffold, followed by chiral separation to isolate the desired (S)-(+)-enantiomer.

General Steps:

- Starting Material: Nirvanol (5-ethyl-5-phenylhydantoin).
- Benzylation: Reaction of nirvanol with a benzylating agent (e.g., benzyl bromide) in the
 presence of a suitable base to introduce the benzyl group at the N-3 position of the
 hydantoin ring.
- Purification: The crude product is purified using standard techniques such as column chromatography.
- Chiral Resolution: The racemic mixture of (S)-(+)- and (R)-(-)-N-3-benzylnirvanol is resolved into its individual enantiomers using chiral chromatography (e.g., chiral HPLC).



 Structure Verification: The final product's identity and purity are confirmed using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

In Vitro Cytochrome P450 Inhibition Assay

The determination of the inhibitory potency (Ki and IC50) of **(S)-(+)-N-3-Benzylnirvanol** against CYP2C19 and other P450 isoforms is typically performed using in vitro assays with human liver microsomes or recombinant P450 enzymes.

Materials:

- Human liver microsomes (pooled) or recombinant human CYP enzymes (e.g., CYP2C19).
- · NADPH-regenerating system.
- Specific probe substrates for each CYP isoform (e.g., (S)-mephenytoin for CYP2C19).
- (S)-(+)-N-3-Benzylnirvanol as the inhibitor.
- Buffer solution (e.g., potassium phosphate buffer).
- Analytical instrumentation (e.g., LC-MS/MS) for metabolite quantification.

Protocol for IC50 Determination:

- Incubation Preparation: A series of incubation mixtures are prepared containing human liver microsomes or recombinant enzyme, the NADPH-regenerating system, and varying concentrations of (S)-(+)-N-3-Benzylnirvanol in a buffer solution.
- Pre-incubation: The mixtures are pre-incubated at 37°C for a short period to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction: The metabolic reaction is initiated by adding the specific probe substrate.
- Incubation: The reaction is allowed to proceed at 37°C for a defined period.



- Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
- Sample Processing: The samples are processed (e.g., centrifugation) to remove proteins.
- Analysis: The supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
- Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The IC50 value is calculated by fitting the data to a suitable inhibition model.

Visualizations Synthesis and Resolution Workflow



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Caption: General synthesis and chiral resolution workflow for (S)-(+)-N-3-Benzylnirvanol.

CYP Inhibition Experimental Workflow





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Caption: Experimental workflow for determining CYP inhibition using **(S)-(+)-N-3-Benzylnirvanol**.

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